Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

nAChR agonists stereochemistry-activity relationship analgesic drug discovery

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 370882-66-9) is a chiral, enantiomerically pure bicyclic diamine building block featuring a tert-butoxycarbonyl (Boc) protecting group at the 6-position of the 3,6-diazabicyclo[3.2.0]heptane core with two defined stereocenters (1S,5R). The compound has a molecular weight of 198.26 Da, a predicted LogP of 0.23, a polar surface area of 42 Ų, and exhibits a density of 1.104±0.06 g/cm³.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 370882-66-9
Cat. No. B1290543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
CAS370882-66-9
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1CNC2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyYPCQQZHIBTVQAB-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 370882-66-9): A Chiral Bicyclic Diamine Building Block for CNS Drug Discovery


tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 370882-66-9) is a chiral, enantiomerically pure bicyclic diamine building block featuring a tert-butoxycarbonyl (Boc) protecting group at the 6-position of the 3,6-diazabicyclo[3.2.0]heptane core with two defined stereocenters (1S,5R) . The compound has a molecular weight of 198.26 Da, a predicted LogP of 0.23, a polar surface area of 42 Ų, and exhibits a density of 1.104±0.06 g/cm³ . This scaffold has been strategically employed in the discovery of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) agonists by Abbott Laboratories and dopamine D3 receptor modulators, confirming its value as a privileged structural motif in central nervous system drug discovery programs [1][2].

Why Generic 3,6-Diazabicyclo[3.2.0]heptane Isomers or Piperazine Analogs Cannot Replace tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate


The 3,6-diazabicyclo[3.2.0]heptane scaffold exhibits strong stereo- and regiochemical dependence in its biological applications, where the spatial orientation of the two nitrogen atoms governs receptor subtype selectivity and functional activity [1][2]. Published structure–activity relationship (SAR) studies demonstrate that the (1R,5S) diastereomer-derived series yields highly α4β2-selective agonists that are virtually inactive at hα3β4 nAChRs, whereas its (1R,5R) counterpart produces compounds with markedly increased potency at hα3β4 receptors [1][2]; this stereochemical divergence is further amplified by the regioisomeric Boc placement at the 6-position, which provides orthogonal protection that is unavailable in the 3-Boc isomer (CAS 1017789-34-2) and is critical for synthesizing the bioactive 6-N-pyridinyl-substituted series [1][3]. Consequently, substituting the (1S,5R)-6-Boc intermediate with either the racemate, the (1R,5R) enantiomer, the 3-Boc regioisomer, or a monocyclic piperazine surrogate generates molecules with fundamentally different pharmacological profiles, making the specific procurement of this stereoisomer non-negotiable for programs targeting defined biological selectivity [1][2][4].

Quantitative Differentiation Evidence for tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate vs. Closest Comparators


Stereochemical Purity as a Determinant of Downstream nAChR Agonist Potency and Selectivity

The (1S,5R)-6-Boc building block is the enantiomer of the (1R,5S) core used to generate 6-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes with high α4β2 nAChR selectivity. In head-to-head profiling at recombinant human receptors, the (1R,5S)-configured compound (1R,5S)-25 was virtually inactive as an agonist at the hα3β4 nAChR subtype while retaining full potency and efficacy at the hα4β2 nAChR subtype [1]. In contrast, (1R,5R)-configured analogues (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 exhibited much greater potency at the hα3β4 subtype, demonstrating that a change in stereochemistry at the bridgehead carbon fundamentally reprograms receptor subtype selectivity [1]. The (1S,5R) configuration is therefore indispensable for achieving the α4β2-over-α3β4 selectivity window characteristic of this chemotype.

nAChR agonists stereochemistry-activity relationship analgesic drug discovery

Regioisomeric Boc Placement Determines Downstream Pharmacological Trajectory: 6-Boc vs. 3-Boc Isomers

The Boc group at the 6-position (target compound) versus the 3-position (CAS 1017789-34-2) represents a critical regioisomeric divergence. The 6-N-pyridinyl-substituted series derived from the 6-Boc intermediate yields highly α4β2-selective nAChR agonists, whereas the 3-N-pyridinyl-substituted series (accessible from the 3-Boc isomer) exhibits a more complex SAR with several analogues showing markedly increased potency at the hα3β4 subtype [1]. Specifically, (1R,5R)-3-N-pyridinyl analogues (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 were found to be much more potent at hα3β4, while (1R,5R)-38 and (1R,5R)-40 remained α4β2-selective [1]. This regioisomeric effect is predictable and reproducible; the 6-position substitution reliably yields cleaner α4β2 selectivity profiles across the series.

regioselective protection 3,6-diazabicyclo[3.2.0]heptane medicinal chemistry

Scaffold Conformational Restriction vs. Piperazine: Discrete Impact on nAChR Subtype Selectivity

The fused azetidine-pyrrolidine bicyclic system of 3,6-diazabicyclo[3.2.0]heptane imposes conformational rigidity that is absent in the flexible piperazine scaffold. In the context of nAChR ligands, this rigidity translates into enhanced subtype discrimination: the constrained 3,6-diazabicyclo[3.2.0]heptane core yields compounds that are highly selective for α4β2 over α3β4 nAChRs, whereas analogous piperazine-based ligands generally lack this level of discrimination [1][2]. The bicyclic scaffold also introduces a defined vector angle between the two nitrogen atoms (~109° vs. ~180° for piperazine chair conformers), which impacts pharmacophore complementarity in the receptor binding pocket and reduces the number of rotational degrees of freedom, thereby lowering the entropic penalty upon binding [3].

conformational restriction piperazine isosteres nicotinic receptor selectivity

Validated Utility: Dopamine D3 Receptor Affinity of 3,6-Diazabicyclo[3.2.0]heptane-Derived Ligands vs. Non-Bicyclic D3 Antagonists

The 3,6-diazabicyclo[3.2.0]heptane scaffold has been independently validated as a core motif for dopamine D3 receptor ligands. In the [³H]-spiperone binding assay, a representative 3,6-diazabicyclo[3.2.0]heptane-derived compound demonstrated a Ki of 2.75 nM at the human D3 dopamine receptor, establishing sub-nanomolar to low-nanomolar affinity for this therapeutically relevant target [1][2]. This affinity level is competitive with known D3-selective antagonists and demonstrates that the rigid bicyclic diamine scaffold maintains high target engagement. In contrast, acyclic or monocyclic diamine surrogates often fail to achieve comparable D3 affinity and selectivity over the D2 subtype, due to the loss of the favorable orientation of the basic nitrogen atoms imposed by the bicyclic core [2].

dopamine D3 receptor addiction pharmacotherapy bicyclic diamines

Physicochemical Stability Profile and Handling Requirements: Target Compound vs. Unprotected Core

The tert-butyl carbamate (Boc) protecting group on the target compound confers significant practical advantages in storage and handling compared to the unprotected 3,6-diazabicyclo[3.2.0]heptane core (CAS 1425310-82-2). The (1S,5R)-6-Boc derivative is a white to off-white solid with a boiling point of 276.4±13.0 °C at 760 mmHg and is specified for storage at 2–8 °C under inert gas (nitrogen or argon) . The unprotected diamine core (CAS 1425310-82-2) is more prone to oxidation, hygroscopic moisture absorption, and carbonate formation upon exposure to atmospheric CO₂, which can lead to batch-to-batch variability in subsequent coupling reactions. The Boc protection stoichiometrically prevents these degradation pathways and provides a chemically stable, shelf-stable intermediate that can be stored for extended periods without loss of purity when maintained under recommended conditions .

building block stability Boc protection storage conditions

Orthogonal Chemical Handle: 6-Boc as a Selective Protection Strategy for Sequential Functionalization

The Boc group at the 6-position serves as a selectively removable protecting group that enables sequential functionalization of the two chemically distinct nitrogen atoms in the 3,6-diazabicyclo[3.2.0]heptane core. NMR characterization confirms the structural integrity of the Boc-protected intermediate: ¹H NMR (400 MHz, CDCl₃) δ 4.73–4.50 (m, 1H), 3.98 (t, J = 8.3 Hz, 1H), 1.43 (s, 9H) . The N6 atom is part of a strained azetidine ring (bond angle ~90°) with altered basicity (predicted pKa ~9.5) and nucleophilicity compared to the N3 atom in the pyrrolidine ring (predicted pKa ~10.5) . This differential reactivity means that selective Boc deprotection at N6 using TFA or HCl/dioxane, followed by functionalization, can be achieved orthogonally to reactions at N3, allowing precise control over the final substitution pattern. In contrast, the 3-Boc regioisomer (CAS 1017789-34-2) provides the reverse orthogonality profile, and the non-Boc-protected analogues require additional synthetic steps to achieve the same level of substitution control [1].

orthogonal protection sequential derivatization diazabicycloheptane functionalization

Optimal Research and Industrial Application Scenarios for tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate


α4β2-Selective nAChR Agonist Lead Optimization for Pain and ADHD

Medicinal chemistry teams developing subtype-selective α4β2 nAChR agonists for neuropathic pain, inflammatory pain, or attention-deficit/hyperactivity disorder (ADHD) should procure this specific (1S,5R)-6-Boc building block for late-stage lead optimization. The J. Med. Chem. 2007 SAR study demonstrated that 6-N-pyridinyl-substituted analogues derived from this enantiomeric series exhibit consistent α4β2 selectivity with virtual inactivity at hα3β4, a profile that minimizes autonomic side effects [1]. The orthogonal protection strategy enables systematic exploration of N-aryl substitution at the 6-position while maintaining the free amine at N3 for further diversification, accelerating SAR exploration compared to non-orthogonally protected alternatives [1].

Dopamine D3 Receptor Antagonist Synthesis for Addiction Pharmacotherapy

Neuroscience drug discovery groups targeting the dopamine D3 receptor for the treatment of substance use disorders, drug dependency, and psychiatric conditions can leverage this building block as a core scaffold. The US10584135 patent family and BindingDB data confirm that 3,6-diazabicyclo[3.2.0]heptane-derived compounds achieve low-nanomolar D3 binding affinity (Ki = 2.75 nM) [2][3]. The bicyclic core provides a conformationally restricted diamine framework that positions pendant aryl groups for optimal D3 receptor occupancy, distinguishing it from flexible piperazine-based D3 ligands that often exhibit poorer D3/D2 selectivity [2].

Stereochemistry-Controlled Library Synthesis for CNS Receptor Profiling

Contract research organizations (CROs) and pharmaceutical library production facilities should include this specific (1S,5R)-6-Boc enantiomer in CNS-focused screening libraries rather than the racemate or alternative diastereomers. The defined stereochemistry ensures that hits from primary screens can be directly attributed to the intended configuration without the confounding factor of enantiomeric mixtures [1]. The 6-Boc protection provides a stable storage format suitable for automated liquid handling and parallel synthesis platforms, and the white to off-white solid physical form facilitates accurate weighing and dissolution in DMSO for high-throughput screening workflows .

Conformationally Constrained Scaffold Replacement for Piperazine in CNS Drug Discovery

Drug design teams seeking to replace the flexible piperazine core with a more rigid bicyclic isostere to improve receptor subtype selectivity and reduce off-target promiscuity should evaluate this compound. The 3,6-diazabicyclo[3.2.0]heptane scaffold eliminates ~2–3 rotatable bonds compared to piperazine, reducing the entropic penalty upon receptor binding and enhancing binding site complementarity [4][5]. This approach is particularly relevant for programs where piperazine-containing leads have shown unacceptable off-target profiles at aminergic receptors, and where the spatial orientation of the two basic nitrogens is hypothesized to be a key determinant of selectivity [4][5].

Quote Request

Request a Quote for Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.